molecular formula C17H15NO2S2 B11195270 Benzylsulfanylacetic acid, (benzothiazol-2-yl)methyl ester

Benzylsulfanylacetic acid, (benzothiazol-2-yl)methyl ester

Cat. No.: B11195270
M. Wt: 329.4 g/mol
InChI Key: JNUGUHRFOMWZAX-UHFFFAOYSA-N
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Description

(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE is a complex organic compound that features a benzothiazole ring fused with a benzylsulfanyl acetate moiety. This compound is part of the benzothiazole family, known for its diverse applications in medicinal chemistry, materials science, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE typically involves the condensation of 2-mercaptobenzothiazole with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the benzylsulfanyl intermediate, which is then esterified with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the production of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of (1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-BENZOTHIAZOL-2-YL)METHYL 2-(BENZYLSULFANYL)ACETATE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functionality as both a benzothiazole and a benzylsulfanyl acetate makes it a versatile compound in various applications .

Properties

Molecular Formula

C17H15NO2S2

Molecular Weight

329.4 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-benzylsulfanylacetate

InChI

InChI=1S/C17H15NO2S2/c19-17(12-21-11-13-6-2-1-3-7-13)20-10-16-18-14-8-4-5-9-15(14)22-16/h1-9H,10-12H2

InChI Key

JNUGUHRFOMWZAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)OCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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